molecular formula C6H7NO4 B2641053 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 1779855-86-5

3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No. B2641053
CAS RN: 1779855-86-5
M. Wt: 157.125
InChI Key: FYNGPPMFXYGRNW-UHFFFAOYSA-N
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Description

The compound “3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid” is a derivative of oxazole, which is a five-membered ring compound containing one oxygen atom, one nitrogen atom, and three carbon atoms . The “3-(Hydroxymethyl)” part indicates a hydroxymethyl group (-CH2OH) attached at the 3rd position of the oxazole ring, and the “5-methyl” part indicates a methyl group (-CH3) attached at the 5th position. The “4-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the hydroxymethyl, methyl, and carboxylic acid groups attached at the 3rd, 5th, and 4th positions, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The hydroxymethyl and carboxylic acid groups are likely to be reactive, potentially undergoing reactions such as condensation, esterification, or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxymethyl and carboxylic acid groups could confer solubility in polar solvents, while the nonpolar methyl group and the aromatic oxazole ring could confer solubility in nonpolar solvents .

Scientific Research Applications

  • Synthesis of Macrolides : Oxazoles, such as 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid, can act as precursors in the synthesis of macrolides. This is demonstrated in the synthesis of compounds like recifeiolide and curvularin, where oxazoles undergo photooxygenation and subsequent nucleophilic attack (Wasserman, Gambale, & Pulwer, 1981).

  • Triazole Derivatives Synthesis : The compound plays a role in developing 4,5-disubstituted 1,2,4-triazoles functionalized in position 3, showcasing its versatility in creating diverse heterocyclic compounds (Ivanova, Sviridov, Shorshnev, & Stepanov, 2006).

  • Anticonvulsant Activity : Derivatives of oxazoles, like 3-aminopyrroles and 5-amino 1,2-oxazoles, have been synthesized and tested for anticonvulsant activity. Some of these compounds showed significant activity with minimal neurotoxicity (Unverferth et al., 1998).

  • Bronchodilator Synthesis : 4-Methyloxazole-5-carboxylic acid, a related compound, has been used as a building block in the synthesis of potential bronchodilators, indicating its application in respiratory medicine (Ray & Ghosh, 1999).

  • Peptidomimetics Synthesis : 5-Amino-1,2,3-triazole-4-carboxylic acid, a structurally similar compound, has been utilized for synthesizing collections of peptidomimetics and biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).

  • Antimicrobial Activity : New 1,2,4-triazol-3-one derivatives, starting from compounds like 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid, have been synthesized and evaluated for antimicrobial activity (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

  • DNA Modification Research : The derivative 5-Hydroxymethylcytosine, linked to the base structure, has been studied for its distribution in mammalian tissues, offering insights into DNA modification processes (Globisch et al., 2010).

  • Energetic Materials Research : Research has been conducted on energetic materials for use with a triazole cured binder system, involving derivatives of 1,2,5-oxadiazole-3-carboxylic acid (Storey, Willer, & Campbell, 2011).

  • Synthesis of Highly Functionalized Isoxazoles : The compound has been used to create scaffolds for the synthesis of highly functionalized isoxazoles, demonstrating its utility in complex organic syntheses (Ruano, Fajardo, & Martín, 2005).

  • Inhibition of Mild Steel Corrosion : Derivatives of triazole, including those structurally related to oxazoles, have been evaluated for their efficiency in inhibiting the corrosion of mild steel in acidic media, indicating applications in materials science (Lagrenée et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug or biological agent, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential hazards .

properties

IUPAC Name

3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-3-5(6(9)10)4(2-8)7-11-3/h8H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNGPPMFXYGRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1779855-86-5
Record name 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid
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